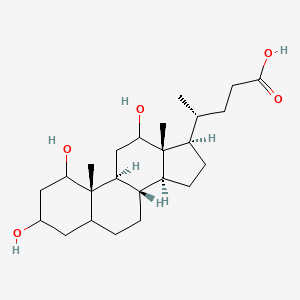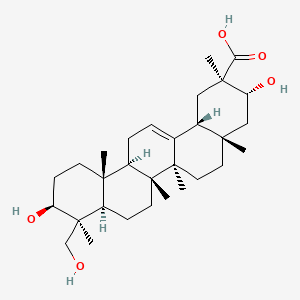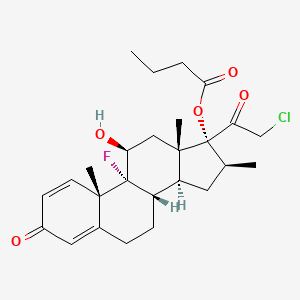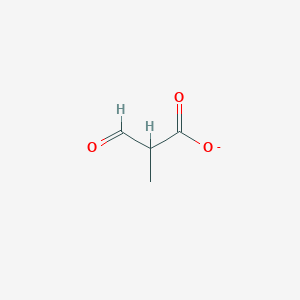
2-Methyl-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-oxopropanoate is the conjugate base of 2-methyl-3-oxopropanoic acid; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a 2-methyl-3-oxopropanoic acid.
Scientific Research Applications
Kinetics and Reaction Mechanisms
- 2-Methyl-3-oxopropanoate is involved in acid-catalyzed reactions producing 2-oxopropanal. The kinetics and mechanism of these reactions have been studied, showing the formation of 2-methylquinoxaline and highlighting quantum-chemical calculations of charge distribution in the compounds and intermediates involved (Fedoron̆ko et al., 1980).
Enantiomer Differentiation and Kinetic Resolution
- Research on methyl 3-cyclopropyl-2-methyl-3-oxopropanoate reveals its use in enantiomer-differentiating hydrogenation over tartaric acid-modified nickel. This process allows for the efficient dynamic kinetic resolution, resulting in a high stereoselectivity and conversion of the product (Sugimura et al., 2006).
Synthesis of Heterocycles
- Methyl 3-cyclopropyl-3-oxopropanoate reacts with various compounds to synthesize heterocycles with a cyclopropyl substituent. This includes the formation of methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate and other complex organic compounds (Pokhodylo et al., 2010).
Analytical Methods and Matrix Effects
- The compound is significant in analytical methods for quantitating alpha-oxocarboxylates. Studies have shown that metal cations in the water matrix, such as calcium, can profoundly impact the quantitation of 2-oxopropanoate, highlighting the importance of matrix effects in analytical chemistry (Urbansky, 2000).
Photochemical Reactions
- Methyl 3-(o-alkylphenyl)-2,2-dimethyl-3-oxopropanoates exhibit solvent-dependent photochemical reactions. In certain solvents, these compounds yield benzocyclobutenols, while in others, they produce 3-oxonaphthalenones, demonstrating the influence of the solvent on photochemical pathways (Saito et al., 1998).
properties
Product Name |
2-Methyl-3-oxopropanoate |
|---|---|
Molecular Formula |
C4H5O3- |
Molecular Weight |
101.08 g/mol |
IUPAC Name |
2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C4H6O3/c1-3(2-5)4(6)7/h2-3H,1H3,(H,6,7)/p-1 |
InChI Key |
VOKUMXABRRXHAR-UHFFFAOYSA-M |
Canonical SMILES |
CC(C=O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





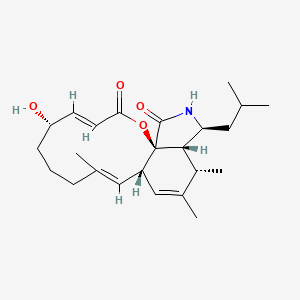
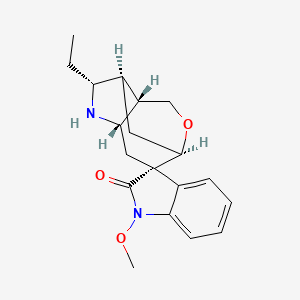


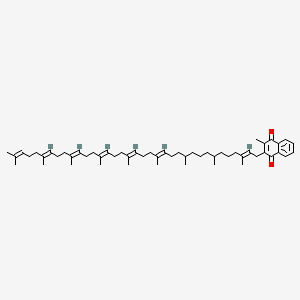
![1-[(2-Oxo-1,3-dihydroindol-5-yl)sulfonyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1259598.png)
